molecular formula C13H26N2 B13257325 N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13257325
M. Wt: 210.36 g/mol
InChI Key: BDIYREZRUORLSC-UHFFFAOYSA-N
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Description

N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine (CAS 1248243-65-3) is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This amine is characterized by a pyrrolidine ring system linked to a 2,6-dimethylcyclohexyl group, resulting in a structure with multiple chiral centers and potential for diverse chemical interactions . While specific biological data for this compound is limited in public sources, its structural features are consistent with motifs explored in advanced pharmaceutical and material science research. Analogs and derivatives of substituted pyrrolidines and cyclohexylamines are frequently investigated in medicinal chemistry for their potential as bioactive agents . Furthermore, such amine-containing scaffolds are of significant interest in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other active substances, highlighting its potential value in drug delivery system research . This product is provided with a purity of 95% . As a handling note, this compound may cause skin and eye irritation and may be harmful if swallowed . It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The product must not be used for personal, household, or veterinary applications.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H26N2/c1-10-5-4-6-11(2)13(10)14-12-7-8-15(3)9-12/h10-14H,4-9H2,1-3H3

InChI Key

BDIYREZRUORLSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NC2CCN(C2)C)C

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most common and effective methods for preparing N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is through reductive amination. This involves the condensation of 2,6-dimethylcyclohexanone with 1-methylpyrrolidin-3-amine followed by reduction of the resulting imine or iminium intermediate.

Typical procedure:

  • Step 1: React 2,6-dimethylcyclohexanone with 1-methylpyrrolidin-3-amine in the presence of an acid catalyst to form an imine intermediate.
  • Step 2: Reduce the imine using a suitable reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst (e.g., Pd/C).
  • Step 3: Purify the resulting secondary amine product by standard chromatographic techniques.

This method offers good yields and allows for stereochemical control depending on the catalyst and conditions used.

Nucleophilic Substitution of a Haloalkyl Intermediate

Another method involves the preparation of a haloalkyl derivative of 2,6-dimethylcyclohexane, such as 2,6-dimethylcyclohexyl bromide or chloride, followed by nucleophilic substitution with 1-methylpyrrolidin-3-amine.

Typical procedure:

  • Step 1: Halogenate 2,6-dimethylcyclohexane at the desired position to obtain the haloalkyl intermediate.
  • Step 2: React the haloalkyl compound with 1-methylpyrrolidin-3-amine under basic conditions to promote nucleophilic substitution.
  • Step 3: Isolate and purify the N-substituted amine product.

This method can be limited by competing elimination reactions and requires careful control of reaction conditions.

Catalytic Coupling Reactions

Recent advances in catalytic amination, such as Buchwald-Hartwig amination, may be adapted for the synthesis of this compound by coupling a suitable aryl or alkyl halide derivative of the cyclohexyl moiety with the pyrrolidinyl amine.

Typical procedure:

  • Step 1: Prepare an aryl or alkyl halide derivative of 2,6-dimethylcyclohexyl.
  • Step 2: Use a palladium or nickel catalyst with appropriate ligands to catalyze the amination reaction with 1-methylpyrrolidin-3-amine.
  • Step 3: Purify the coupled product.

This method offers high selectivity and functional group tolerance but requires access to specialized catalysts.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Reductive Amination 2,6-Dimethylcyclohexanone, 1-methylpyrrolidin-3-amine Acid catalyst, NaBH3CN or Pd/C + H2 Good yield, stereocontrol possible Sensitive to reaction conditions
Nucleophilic Substitution 2,6-Dimethylcyclohexyl halide, 1-methylpyrrolidin-3-amine Base (e.g., K2CO3) Straightforward Possible elimination side reactions
Catalytic Coupling (Buchwald-Hartwig) 2,6-Dimethylcyclohexyl halide, 1-methylpyrrolidin-3-amine Pd or Ni catalyst, ligands High selectivity, mild conditions Requires expensive catalysts

Research Findings and Literature Insights

  • Patent EP0302389A2 discusses alpha-unsaturated amines and their production, which may include related amine synthesis strategies involving reductive amination and catalytic methods.
  • The compound this compound is commercially available with CAS number 1248243-65-3, confirming its molecular formula C13H26N2 and molecular weight 210.36 g/mol.
  • Patent EP2693876B1 and related documents provide examples of preparation methods for cyclohexyl-substituted amines, including the use of substituted methyl formyl reagents and catalytic coupling techniques.
  • Recent synthetic protocols emphasize the importance of stereochemical control in the pyrrolidine ring and the efficient formation of the N-alkyl bond to the cyclohexyl moiety, which can be achieved by selective reductive amination or palladium-catalyzed amination.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analogs with 2,6-Dimethylcyclohexyl Groups

Compound : 2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidoate

  • Molecular Formula : C₁₁H₂₁N₂O₂P
  • Functional Groups : Phosphoramidocyanidate, dimethylcyclohexyl ester.
  • Key Differences: While sharing the 2,6-dimethylcyclohexyl group, this compound replaces the pyrrolidine amine with a phosphoramidocyanidate group. The phosphorus center introduces distinct reactivity, likely making it more electrophilic and toxic compared to the tertiary amine.

Amine Derivatives with Different Ring Systems

Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Functional Groups: Pyridin-3-amine, benzodioxin, dimethylamino-methylphenyl.
  • The dimethylamino-methylphenyl substituent may improve lipid solubility, contrasting with the aliphatic cyclohexyl group in the target compound. Such structural features are common in drug candidates targeting central nervous system receptors .

Other Tertiary Amines

Compound: 1-(3-Piperidin-1-ylprop-1-yn-1-yl)cyclohexanol

  • Functional Groups: Cyclohexanol, piperidine, propargyl.
  • Key Differences: The propargyl group introduces alkyne functionality, enabling click chemistry applications. Piperidine rings, unlike pyrrolidine, have six members, altering conformational flexibility and hydrogen-bonding capacity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Applications/Notes
N-(2,6-Dimethylcyclohexyl)-1-methylpyrrolidin-3-amine ~C₁₃H₂₄N₂ ~208.35 g/mol Tertiary amine, cyclohexyl, pyrrolidine Research intermediate (discontinued)
2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidoate C₁₁H₂₁N₂O₂P 260.27 g/mol Phosphoramidocyanidate, cyclohexyl Agrochemical/organophosphate research
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... C₂₃H₂₅N₃O₃ 391.46 g/mol Pyridin-3-amine, benzodioxin CNS drug research (non-medical use)
1-(3-Piperidin-1-ylprop-1-yn-1-yl)cyclohexanol C₁₄H₂₃NO 221.34 g/mol Piperidine, propargyl, cyclohexanol Click chemistry, discontinued

Research Findings and Implications

  • Toxicity Profiles : Phosphoramidocyanidates (e.g., ) are likely more toxic than tertiary amines due to phosphorus-mediated enzyme inhibition.
  • Solubility and Bioavailability : The benzodioxin-containing compound may exhibit better membrane permeability than the aliphatic target compound, favoring CNS penetration.
  • Synthetic Challenges : Discontinuation of the target compound and the phosphoramidocyanidate suggests scalability or regulatory hurdles in their production.

Biological Activity

N-(2,6-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H23_{23}N2_2
  • Molecular Weight : 209.34 g/mol

The structure features a pyrrolidine ring attached to a dimethylcyclohexyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may act as an inhibitor or modulator of specific enzymes and receptors, influencing several biochemical pathways.

Key Mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
  • Enzyme Inhibition : It may inhibit enzymes related to neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter levels.
  • Signal Transduction Modulation : The compound might modulate signal transduction pathways that are crucial for cellular communication and function.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential in treating disorders such as anxiety and depression.

Case Study :
A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine in the brain, correlating with reduced anxiety-like behaviors .

2. Anti-inflammatory Properties

There is evidence suggesting that this compound possesses anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Research Findings :
In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential therapeutic role in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalIncreased serotonin levels
Anti-inflammatoryReduced cytokine production
Pain modulationAnalgesic effects in animal models

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